molecular formula C25H29BrN4OS B2409554 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 1189727-03-4

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2409554
M. Wt: 513.5
InChI Key: UYKDLBJKSOBBOJ-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide” is a complex organic molecule. It contains a 1,4,8-triazaspiro[4.5]deca-1,3-diene core, which is substituted with a 4-bromophenyl group, an ethyl group, and a thioacetamide group .

Scientific Research Applications

Antimicrobial Activities

Triazole derivatives, which include compounds structurally similar to the one , have been investigated for their antimicrobial properties. Studies have synthesized new triazole derivatives and screened them against various Candida species and pathogenic bacteria, finding potent antimicrobial activities in certain derivatives Altıntop et al., 2011.

Antiviral Properties

Compounds structurally related to the query chemical have been evaluated for antiviral activity. A study focusing on spiropiperidines, a class of compounds similar to the query chemical, reported their synthesis and evaluation for antiviral activities against influenza A/H3N2 virus and human coronavirus 229E Apaydın et al., 2020.

Anticonvulsant Effects

Another research area involves the synthesis of derivatives that show potential as anticonvulsant agents. Studies have synthesized and evaluated various 2-azaspiro[4.5]decan-1,3-dione derivatives for their anticonvulsant and neurotoxic properties, demonstrating that some compounds exhibited significant anticonvulsant activity Obniska et al., 2006.

Analgesic and Anti-Inflammatory Activities

Compounds with a similar structure have been evaluated for their analgesic and anti-inflammatory activities. A study on quinazolinone derivatives, which are structurally related, showed significant activity in this regard, comparable to standard drugs like pentazocine and aspirin Gopa et al., 2001.

properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrN4OS/c1-4-30-14-12-25(13-15-30)28-23(19-8-10-20(26)11-9-19)24(29-25)32-16-22(31)27-21-7-5-6-17(2)18(21)3/h5-11H,4,12-16H2,1-3H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKDLBJKSOBBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC(=C3C)C)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide

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